molecular formula C9H8FIO2 B6320736 2-Fluoro-4-iodo phenyl acetic acid methyl ester CAS No. 345963-98-6

2-Fluoro-4-iodo phenyl acetic acid methyl ester

Cat. No.: B6320736
CAS No.: 345963-98-6
M. Wt: 294.06 g/mol
InChI Key: DZYKILFYVRVLFU-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo phenyl acetic acid methyl ester (CAS 345963-98-6) is a halogenated aromatic compound with a molecular formula of C9H8FIO2 and a molecular weight of 294.06 g/mol . It is characterized by a phenyl ring substituted with fluorine at the ortho- position and iodine at the para- position, linked to a methyl ester via an acetic acid moiety . This structure combines electron-withdrawing halogens with a polar ester group, making it a versatile and valuable synthetic intermediate in organic and medicinal chemistry research . Its primary research value lies in its application as a key building block for the synthesis of more complex molecules. The iodine substituent is particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to facilitate the formation of biaryl structures . Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, adding to its synthetic utility . Research indicates that derivatives of this compound exhibit potential pharmacological activities and have been investigated for applications such as VLA-4 inhibition, suggesting anti-inflammatory properties . It is also utilized in the study of enzyme-catalyzed reactions as a probe to investigate biological pathways involving aromatic esters . This product is For Research Use Only. It is not intended for human or veterinary use, nor for any other form of in-vivo application .

Properties

IUPAC Name

methyl 2-(2-fluoro-4-iodophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYKILFYVRVLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo phenyl acetic acid methyl ester typically involves the esterification of 2-Fluoro-4-iodo phenyl acetic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-4-iodo phenyl acetic acid methyl ester may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at the para position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions.

Key Examples:

  • Suzuki-Miyaura Coupling :
    Reacts with aryl boronic acids under palladium catalysis to form biaryl derivatives. A representative reaction involves:

    • Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DMF/H₂O (3:1), 80°C, 12 hrs .

    • Product : Substituted biphenyl acetic acid methyl ester derivatives.

Reaction ComponentDetails
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventDMF/H₂O (3:1)
Yield (Typical)65–85%
  • Nucleophilic Displacement :
    Iodine can be replaced by amines or alkoxy groups under basic conditions. For example:

    • Reagents : Piperidine, K₂CO₃, DMSO, 100°C .

    • Product : 2-Fluoro-4-(piperidin-1-yl)phenyl acetic acid methyl ester.

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid:

  • Acidic Hydrolysis :

    • Conditions : 6M HCl, reflux, 6 hrs .

    • Product : 2-Fluoro-4-iodo phenyl acetic acid (yield: 92%) .

  • Basic Hydrolysis :

    • Conditions : 1M NaOH in MeOH/H₂O (1:1), 60°C, 4 hrs .

    • Product : Sodium salt of 2-Fluoro-4-iodo phenyl acetic acid.

Reduction Reactions

The ester group can be reduced to a primary alcohol:

  • Reagents : LiAlH₄ (2 eq.), THF, 0°C to reflux .

  • Product : 2-(2-Fluoro-4-iodophenyl)ethanol (yield: 78%) .

Functionalization via Fluorine Substitution

The ortho-fluorine atom participates in selective reactions:

  • Electrophilic Aromatic Substitution :

    • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at meta positions relative to fluorine .

    • Product : 2-Fluoro-4-iodo-3-nitrophenyl acetic acid methyl ester.

Reaction ParameterValue
Nitrating AgentHNO₃ (excess)
Acid CatalystH₂SO₄
Temperature0°C → 25°C (gradual)
Yield70%

Oxidative Transformations

The compound participates in oxidative coupling:

  • Oxidative Iodination :

    • Reagents : Iodosylbenzene (PhIO), Mn(tmp)Cl catalyst, MeCN, 50°C .

    • Application : Synthesis of fluorinated difluoromethylarenes .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl acetic acid methyl ester85%
Ester Hydrolysis (Acid)6M HCl, reflux2-Fluoro-4-iodo phenyl acetic acid92%
Ester ReductionLiAlH₄, THF2-(2-Fluoro-4-iodophenyl)ethanol78%
NitrationHNO₃/H₂SO₄, 0°C2-Fluoro-4-iodo-3-nitrophenyl ester70%

Mechanistic Insights

  • Iodine Reactivity : The para-iodine’s position enhances susceptibility to cross-coupling due to favorable orbital overlap with transition metals .

  • Fluorine Influence : The ortho-fluorine electronically deactivates the ring but sterically directs substitutions to the para position .

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis:
2-Fluoro-4-iodo phenyl acetic acid methyl ester serves as a versatile building block in organic synthesis. Its halogen substituents allow for various nucleophilic substitution reactions, making it valuable for creating more complex molecules .

Reactivity:
The compound can undergo:

  • Substitution Reactions: The iodine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation/Reduction Reactions: Hydrolysis of the ester group yields the corresponding carboxylic acid.
  • Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of biaryl compounds .

Biological Applications

Enzyme-Catalyzed Reactions:
The compound is utilized in studying enzyme-catalyzed reactions due to its ability to mimic natural substrates. Its role as a probe helps investigate biological pathways involving aromatic esters .

Pharmaceutical Development:
Research indicates that derivatives of this compound exhibit potential pharmacological activities. For instance, it has been noted for its anti-inflammatory properties through mechanisms involving VLA-4 inhibition . This suggests that derivatives could be developed into therapeutic agents.

Case Study 1: Pharmaceutical Synthesis

In a study focused on synthesizing fluorinated amino acids, 2-Fluoro-4-iodo phenyl acetic acid methyl ester was employed to create fluorinated phenylalanine derivatives. The synthesis involved coupling reactions that demonstrated high yields and selectivity, showcasing its utility in pharmaceutical chemistry .

Case Study 2: Material Science

The compound has been investigated for its role in producing specialty chemicals and materials with tailored properties. Research highlighted its application in developing polymers and coatings that require specific reactivity profiles due to the unique halogen substituents .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo phenyl acetic acid methyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The presence of fluorine and iodine atoms can also influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Acetic Acid Methyl Esters

The following table compares key attributes of 2-fluoro-4-iodo phenyl acetic acid methyl ester with related halogenated derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
2-Fluoro-4-iodo phenyl acetic acid methyl ester Not explicitly listed C₉H₈FIO₂ ~306.07 (estimated) 2-F, 4-I Potential Suzuki coupling precursor
Methyl (4-iodophenyl)acetate 63349-52-0 C₉H₉IO₂ 276.07 4-I High purity reference material
[2-Fluoro-4-(dioxaborolan)phenyl]acetic acid methyl ester 1415960-53-0 C₁₅H₁₉BF₃O₄ 335.12 2-F, 4-boronate ester Suzuki-Miyaura cross-coupling reagent
2-Fluoro-4-methylphenylacetic acid 407640-40-8 C₉H₉FO₂ 168.17 2-F, 4-CH₃ Intermediate in drug synthesis
Methyl 2-fluoro-2-(2-nitrophenyl)acetate N/A C₉H₈FNO₄ 213.16 α-F, 2-NO₂ Synthetic intermediate for fluoroorganics

Key Observations :

  • Halogen Effects: The iodine substituent in the target compound increases molecular weight and lipophilicity compared to methyl or boronate analogs.
  • Electronic Influence : The ortho-fluorine group increases the acidity of the acetic acid proton (when de-esterified), facilitating nucleophilic reactions. In contrast, α-fluorinated analogs (e.g., methyl 2-fluoro-2-arylacetates) exhibit distinct reactivity due to fluorine’s proximity to the ester carbonyl .
  • Synthetic Utility : The boronate ester analog (CAS 1415960-53-0) highlights the role of halogen/boron interchange in cross-coupling reactions, suggesting the iodo variant could serve as a substrate in Stille or Ullmann couplings .
Physicochemical Properties
  • Solubility: Fluorine and iodine substituents reduce water solubility compared to non-halogenated analogs (e.g., methyl phenylacetate, CAS 101-41-7). The iodo group’s hydrophobicity may enhance lipid membrane permeability .
  • Thermal Stability : Iodine’s larger atomic radius could lower melting points relative to chloro or bromo analogs (e.g., methyl 4-chlorophenylacetate, CAS 52449-43-1, MP: ~271.9°C) .

Biological Activity

2-Fluoro-4-iodo phenyl acetic acid methyl ester (C9H8FIO2) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8FIO2
  • Molecular Weight : 252.06 g/mol
  • CAS Number : 18710225
  • Structure : The compound features a phenyl ring substituted with both a fluorine and an iodine atom, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2-Fluoro-4-iodo phenyl acetic acid methyl ester has been investigated in various contexts, primarily focusing on its pharmacological properties. Key areas of research include:

  • Anti-inflammatory Activity :
    • The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Studies have indicated that derivatives of this compound can exhibit significant inhibition of COX-2 in colorectal cancer cells .
  • Antitumor Properties :
    • Research indicates that 2-Fluoro-4-iodo phenyl acetic acid methyl ester may possess antitumor activity. Its structural characteristics allow it to interact with biological targets involved in cancer cell proliferation and survival .
  • Mechanisms of Action :
    • The compound's mechanism of action may involve the modulation of signaling pathways associated with inflammation and cancer progression. For instance, it may affect the expression levels of certain cytokines and growth factors involved in these processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX-2 enzyme activity
AntitumorPotential to inhibit cancer cell proliferation
MechanismModulates signaling pathways

Case Study: COX-2 Inhibition

In a study examining the effects of various compounds on colorectal cancer cells, 2-Fluoro-4-iodo phenyl acetic acid methyl ester was tested for its ability to inhibit COX-2 activity. The results indicated that this compound significantly reduced COX-2 expression compared to control groups, suggesting its potential as a therapeutic agent in inflammatory diseases and cancer treatment .

Case Study: Antitumor Effects

Another research effort focused on the antitumor properties of this compound demonstrated that it could induce apoptosis in specific cancer cell lines. The study employed various assays to measure cell viability and apoptosis markers, confirming the compound's effectiveness in reducing tumor growth in vitro .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Fluoro-4-iodo phenyl acetic acid methyl ester, and what key spectral features should researchers expect?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H NMR to observe splitting patterns from fluorine coupling (e.g., 3JHF^3J_{H-F} for ortho protons) and iodine’s heavy atom effect on chemical shifts. In 13^{13}C NMR, expect deshielding of carbons adjacent to fluorine and iodine. 19^{19}F NMR will show a singlet for the fluorine substituent .
  • IR Spectroscopy : The ester carbonyl (C=O) stretch appears near 1740 cm1^{-1}, while C-F and C-I bonds show absorption bands at 1100–1000 cm1^{-1} and 500–600 cm1^{-1}, respectively.
  • Mass Spectrometry : The molecular ion peak (M+^+) should align with the molar mass of 276.07 g/mol, with fragmentation patterns indicating loss of iodine (e.g., [M-I]+^+) .

Q. What are the optimal storage conditions to ensure the stability of 2-Fluoro-4-iodo phenyl acetic acid methyl ester?

  • Methodological Answer :

  • Store at 2–8°C in airtight, amber glass containers to prevent hydrolysis of the ester group. Avoid exposure to moisture, light, and acidic/basic conditions.
  • Monitor purity via HPLC or TLC periodically. If degradation occurs (e.g., free acid formation), repurify using silica gel chromatography with hexane/ethyl acetate gradients .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using 2-Fluoro-4-iodo phenyl acetic acid methyl ester as a substrate?

  • Methodological Answer :

  • Catalyst Selection : Use Pd(PPh3_3)4_4 or PdCl2_2(dppf) with aryl boronic acids. The iodine substituent acts as a superior leaving group compared to bromine or chlorine.
  • Reaction Conditions : Conduct reactions in anhydrous DMF or THF with Na2_2CO3_3 as the base at 80–100°C. Monitor progress via TLC.
  • Electronic Effects : The electron-withdrawing fluorine at the ortho position activates the ring for coupling but may slow reaction rates due to steric hindrance. Characterize products via 1^1H NMR and LC-MS .

Q. What synthetic routes enable the simultaneous introduction of fluorine and iodine onto the phenyl acetic acid methyl ester framework, and how do competing pathways affect yields?

  • Methodological Answer :

  • Stepwise Halogenation :

Fluorination : Use Balz-Schiemann reaction (diazotization of aniline followed by HF treatment) to introduce fluorine.

Iodination : Employ N-iodosuccinimide (NIS) in acetic acid to introduce iodine at the para position.

  • Competing Pathways : Over-iodination or dihalogenation may occur. Control stoichiometry (1:1 molar ratio for iodine) and reaction time (≤12 hrs). Purify via column chromatography (hexane/EtOAc, 4:1) to isolate the mono-halogenated product .

Q. How do discrepancies in reported melting points for this compound arise, and how should researchers address them?

  • Methodological Answer :

  • Potential Causes : Polymorphism, residual solvents, or impurities from incomplete purification.
  • Resolution : Recrystallize from ethanol or ethyl acetate. Use Differential Scanning Calorimetry (DSC) to determine the true melting point. Cross-validate with elemental analysis (C, H, F, I) and 1^1H NMR integration ratios .

Data Contradiction Analysis

Q. Conflicting reports on the ester’s solubility in polar solvents—how should researchers reconcile these findings?

  • Methodological Answer :

  • Experimental Design : Test solubility in DMSO, methanol, and DCM at 25°C. Use UV-Vis spectroscopy to quantify solubility limits.
  • Analysis : The fluorine’s electronegativity reduces polarity, lowering solubility in polar solvents. If literature values conflict, consider batch-to-batch variability in crystallinity. Pre-dry the compound under vacuum to remove moisture .

Synthesis and Purification

Q. What purification strategies are effective for removing by-products from the esterification of 2-Fluoro-4-iodo phenyl acetic acid?

  • Methodological Answer :

  • By-Products : Unreacted acid or methyl iodide.
  • Stepwise Purification :

Liquid-Liquid Extraction : Separate organic (ester) and aqueous (acid) layers using ethyl acetate and NaHCO3_3.

Column Chromatography : Use silica gel with hexane/EtOAc (3:1) to isolate the ester.

Recrystallization : Dissolve in hot ethanol and cool to 4°C for crystal formation .

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